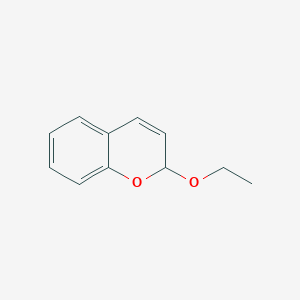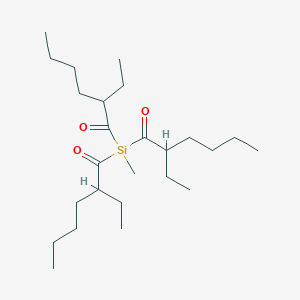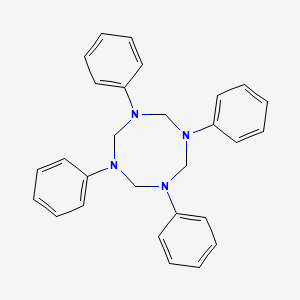
Yttrium, trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium, trimethyl- is a chemical compound consisting of yttrium and three methyl groups. Yttrium is a transition metal with the atomic number 39 and is often classified as a rare-earth element. The compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium, trimethyl- can be synthesized through several methods. One common method involves the reaction of yttrium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, yttrium, trimethyl- is often produced using advanced techniques such as atomic layer deposition (ALD). This method involves the use of yttrium tris(N,N’-diisopropylacetamidinate) as a precursor, which reacts with water to form yttrium oxide thin films. The process is highly controlled and allows for the production of high-purity yttrium compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium, trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide.
Reduction: Can be reduced to elemental yttrium under specific conditions.
Substitution: Reacts with halogens to form yttrium halides.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves halogens like chlorine, bromine, or iodine.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Elemental yttrium (Y)
Substitution: Yttrium halides (e.g., YCl₃, YBr₃, YI₃).
Wissenschaftliche Forschungsanwendungen
Yttrium, trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in medical imaging and therapy, particularly in the form of yttrium-90 for radiotherapy.
Industry: Applied in the production of high-performance materials, including superconductors and advanced ceramics
Wirkmechanismus
The mechanism of action of yttrium, trimethyl- involves its interaction with molecular targets and pathways. In medical applications, yttrium-90, a radioactive isotope, emits beta particles that destroy cancer cells. The compound’s effectiveness is attributed to its ability to target specific tissues and deliver therapeutic radiation doses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium iodide (YI₃)
Uniqueness
Yttrium, trimethyl- is unique due to its specific chemical structure and reactivity. Unlike other yttrium compounds, it contains three methyl groups, which confer distinct properties and reactivity patterns. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis .
Eigenschaften
CAS-Nummer |
120181-93-3 |
|---|---|
Molekularformel |
C3H9Y |
Molekulargewicht |
134.01 g/mol |
IUPAC-Name |
carbanide;yttrium(3+) |
InChI |
InChI=1S/3CH3.Y/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
KACODXCXPPNFTC-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)






![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)


